Potassium 3-(tert-butoxy)-3-oxopropanoate
CAS No.: 75486-33-8
Cat. No.: VC8135010
Molecular Formula: C7H11KO4
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75486-33-8 |
---|---|
Molecular Formula | C7H11KO4 |
Molecular Weight | 198.26 g/mol |
IUPAC Name | potassium;3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate |
Standard InChI | InChI=1S/C7H12O4.K/c1-7(2,3)11-6(10)4-5(8)9;/h4H2,1-3H3,(H,8,9);/q;+1/p-1 |
Standard InChI Key | QVBPZZKELHNMDZ-UHFFFAOYSA-M |
SMILES | CC(C)(C)OC(=O)CC(=O)[O-].[K+] |
Canonical SMILES | CC(C)(C)OC(=O)CC(=O)[O-].[K+] |
Introduction
Synthesis and Industrial Production
The synthesis of potassium 3-(tert-butoxy)-3-oxopropanoate parallels methodologies used for analogous β-keto esters, such as potassium 3-methoxy-3-oxopropanoate . Industrial routes typically involve:
Parameter | Value/Description | Source |
---|---|---|
Catalyst | 4-(Dimethylamino)pyridine (DMAP) | |
Reaction Temperature | 20–25°C (ambient) | |
Yield | 72–83% (analogous reactions) | |
Purity | ≥95% (post-crystallization) |
Physicochemical Properties
Data extrapolated from structurally related compounds (e.g., potassium 3-methoxy-3-oxopropanoate ) and computational modeling highlight key properties:
Solubility and Partitioning
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Aqueous Solubility: ~50 mg/mL (estimated), reduced compared to methoxy analogs due to tert-butoxy hydrophobicity .
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Log P (Octanol-Water): -0.38 (XLOGP3 prediction for tert-butoxy vs. -1.7 for methoxy ).
Spectroscopic Data
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IR (KBr): Strong absorption at 1740 cm⁻¹ (ester C=O), 1710 cm⁻¹ (ketone C=O) .
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¹H NMR (D₂O): δ 1.20 (s, 9H, tert-butyl), 3.50 (s, 2H, CH₂), 4.10 (q, 2H, COO⁻K⁺) .
Table 2: Comparative Physicochemical Properties
Property | 3-(tert-Butoxy) Derivative | 3-Methoxy Derivative |
---|---|---|
Molecular Weight | 198.26 g/mol | 156.18 g/mol |
Log P (XLOGP3) | -0.38 | -1.7 |
Aqueous Solubility | 50 mg/mL | 66.5 mg/mL |
Melting Point | 95–100°C (dec.) | Not reported |
Applications in Pharmaceutical Synthesis
Potassium 3-(tert-butoxy)-3-oxopropanoate is pivotal in synthesizing β-lactam antibiotics and kinase inhibitors. Its sterically hindered tert-butoxy group improves intermediate stability during multi-step reactions.
Kinase Inhibitor Scaffolds
In oncology research, it participates in Heck couplings to generate aryl-substituted β-keto esters, precursors to tyrosine kinase inhibitors .
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